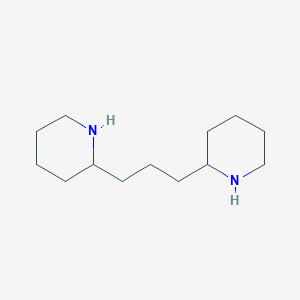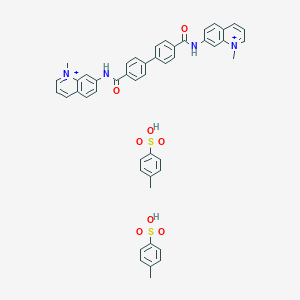
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is its fluorescent properties, which make it a useful tool for detecting metal ions in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and neuroprotection. Finally, the development of new derivatives of this compound may also lead to the discovery of new and improved applications.
In conclusion, Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
Synthesis Methods
The synthesis of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate involves the reaction of quinoline with bis(4-formylphenyl)methane in the presence of a strong base. This reaction results in the formation of a Schiff base, which is then treated with p-toluenesulfonyl chloride to obtain the final product.
Scientific Research Applications
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a fluorescent probe for detecting metal ions. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
CAS RN |
18355-53-8 |
|---|---|
Product Name |
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
Molecular Formula |
C48H44N4O8S2+2 |
Molecular Weight |
869 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-7-yl)-4-[4-[(1-methylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-25-15-17-29(21-31(25)37)35-33(39)27-11-7-23(8-12-27)24-9-13-28(14-10-24)34(40)36-30-18-16-26-6-4-20-38(2)32(26)22-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI Key |
GTCOVEZJAPGWQC-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
Other CAS RN |
18355-53-8 |
synonyms |
7,7'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
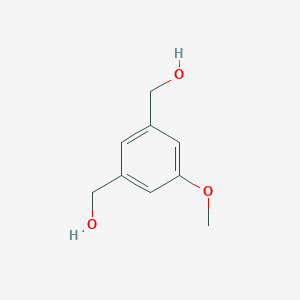
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

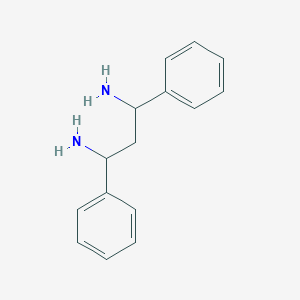
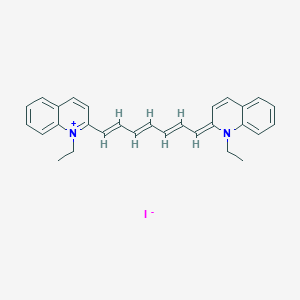

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
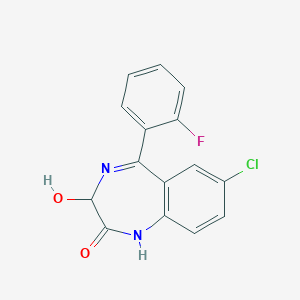
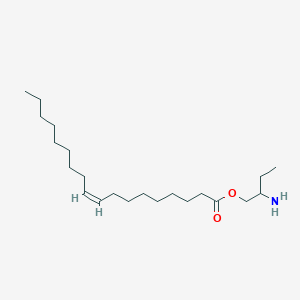
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
